molecular formula C24H26N2O4S2 B2584541 2,4,6-trimethyl-N-[4-(2,4,6-trimethylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide CAS No. 321693-44-1

2,4,6-trimethyl-N-[4-(2,4,6-trimethylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide

Cat. No. B2584541
CAS RN: 321693-44-1
M. Wt: 470.6
InChI Key: UWWVBEPEKLYQGL-KOUJMYIZSA-N
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Description

2,4,6-trimethyl-N-[4-(2,4,6-trimethylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide is a useful research compound. Its molecular formula is C24H26N2O4S2 and its molecular weight is 470.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity Studies

A series of benzenesulfonamides were synthesized and evaluated for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some derivatives showed interesting cytotoxic activities, which could be crucial for anti-tumor activity studies, while others strongly inhibited human cytosolic isoforms of carbonic anhydrase, indicating potential applications in cancer research and treatment (Gul et al., 2016).

Copper(II) Complexes with Sulfonamides

Copper(II) complexes with sulfonamides derived from 2-picolylamine were synthesized, yielding coordination compounds with potential chemical nuclease activity. These complexes, characterized by spectroscopic methods, act as chemical nucleases in the presence of ascorbate/H2O2, suggesting applications in DNA research and potential therapeutic uses (Macías et al., 2006).

Anticancer and Antimicrobial Applications

Novel sulfonamide derivatives were synthesized and characterized for their in vitro biological screening, including antimicrobial and anticancer activities. These compounds exhibited significant antimicrobial activity against various pathogens and showed promising anticancer activities in preliminary screenings, suggesting their potential in developing new therapeutic agents (Ghorab et al., 2017).

Chemical Synthesis and Catalysis

Sulfonamide compounds were utilized as catalysts for in situ generation of ruthenium catalysts in the transfer hydrogenation of acetophenone derivatives. This research demonstrates the utility of sulfonamides in catalysis and synthetic chemistry, indicating potential applications in developing new synthetic methodologies and catalytic processes (Dayan et al., 2014).

properties

IUPAC Name

2,4,6-trimethyl-N-[4-(2,4,6-trimethylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S2/c1-15-11-17(3)23(18(4)12-15)31(27,28)25-21-7-9-22(10-8-21)26-32(29,30)24-19(5)13-16(2)14-20(24)6/h7-14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWVBEPEKLYQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=CC(=NS(=O)(=O)C3=C(C=C(C=C3C)C)C)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethyl-N-[4-(2,4,6-trimethylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.